

An In-depth Technical Guide to 1-(3-methoxyphenyl)ethanol

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Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-methoxyphenyl)ethanol is a secondary aromatic alcohol that serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural features, comprising a benzene ring substituted with a methoxy group and an ethanol side chain, make it a versatile precursor for the development of therapeutic agents. This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)ethanol, including its chemical properties, synthesis and purification protocols, and its role as a key intermediate in the synthesis of commercially available drugs. The guide also delves into the signaling pathways associated with the drugs derived from this compound and outlines experimental workflows for its synthesis and in vitro evaluation.

Chemical Identity and Properties

1-(3-methoxyphenyl)ethanol is also known by several synonyms, which are essential to recognize when searching scientific literature and chemical databases.

Synonyms:

- 3-Methoxy- α -methylbenzyl alcohol[1][2]
- 1-(1-Hydroxyethyl)-3-methoxybenzene[1][2]

- (±)-1-(3-Methoxyphenyl)ethanol[3]
- Benzenemethanol, 3-methoxy- α -methyl-[3]
- 3-Methoxyphenylmethylcarbinol[3]
- Rivastigmine EP Impurity G[3]

Chemical Structure and Properties:

The key physicochemical properties of 1-(3-methoxyphenyl)ethanol are summarized in the table below.

Property	Value	Reference
CAS Number	23308-82-9	[4]
Molecular Formula	C ₉ H ₁₂ O ₂	[5]
Molecular Weight	152.19 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	248.3 °C at 760 mmHg	[5]
Density	1.053 g/cm ³	[5]
Flash Point	103.7 °C	[5]
Refractive Index	1.521	[5]
LogP	1.74850	[5]

Safety Information:

1-(3-methoxyphenyl)ethanol is classified as harmful if swallowed. The following table summarizes its GHS hazard statements.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed

Data sourced from PubChem CID 90902.[3]

Applications in Drug Development

1-(3-methoxyphenyl)ethanol is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Two notable examples are:

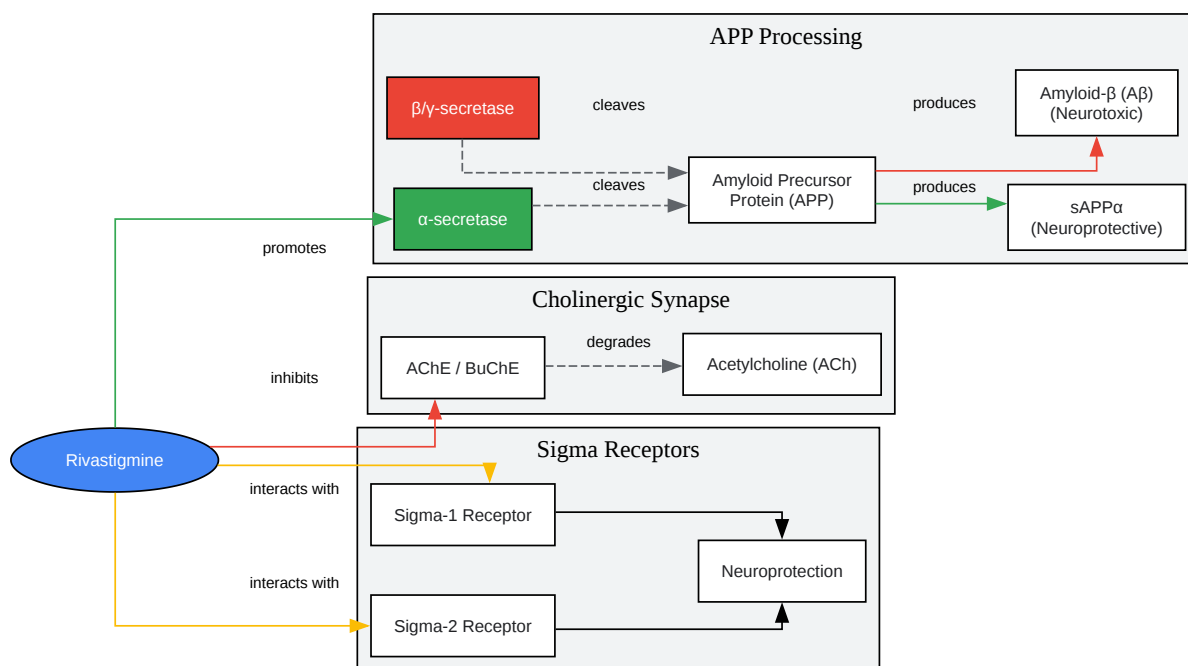
- **Rivastigmine:** A cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.
- **Lusutrombopag:** A thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs derived from 1-(3-methoxyphenyl)ethanol provides insight into its importance in medicinal chemistry.

Rivastigmine Signaling Pathway

Rivastigmine's therapeutic effects in Alzheimer's disease are primarily attributed to its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine. However, research also suggests that rivastigmine may have disease-modifying effects by modulating the processing of amyloid precursor protein (APP). It appears to promote the non-amyloidogenic α -secretase pathway, which cleaves APP to produce the neuroprotective sAPP α fragment, thereby reducing the formation of amyloid- β (A β) plaques. Additionally, rivastigmine has been shown to interact with sigma-1 (σ_1) and sigma-2 (σ_2) receptors, which may contribute to its neuroprotective effects.

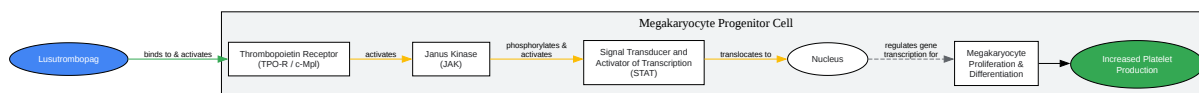


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Rivastigmine's multifaceted mechanism of action.

Lusutrombopag Signaling Pathway

Lusutrombopag functions as a small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl. By mimicking the action of endogenous thrombopoietin, it stimulates the proliferation and differentiation of megakaryocytes in the bone marrow, leading to an increase in platelet production. This action is mediated through the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.



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Lusutrombopag's activation of the JAK-STAT pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and in vitro cytotoxicity assessment of 1-(3-methoxyphenyl)ethanol are provided below. These protocols are based on established chemical and biological procedures.

Synthesis of 1-(3-methoxyphenyl)ethanol

Several methods can be employed for the synthesis of 1-(3-methoxyphenyl)ethanol. Three common approaches are outlined here.

1. Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an aldehyde.

- Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, bromobenzene, 3-methoxybenzaldehyde, saturated ammonium chloride solution, anhydrous magnesium sulfate, rotary evaporator, standard glassware for organic synthesis.
- Procedure:
 - Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
 - Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

- Cool the Grignard reagent in an ice bath and add a solution of 3-methoxybenzaldehyde in anhydrous diethyl ether dropwise with stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

2. Synthesis via Asymmetric Hydrogenation

This method is used for the enantioselective synthesis of a specific stereoisomer.

- Materials: 3-methoxyacetophenone, $[\text{RuCl}_2(\text{p-cymene})]_2$, chiral ligand (e.g., (R,R)-TsDPEN), isopropanol, potassium tert-butoxide, hydrogen gas source, high-pressure reactor.
- Procedure:
 - In a high-pressure reactor, dissolve 3-methoxyacetophenone and the ruthenium catalyst precursor with the chiral ligand in isopropanol.
 - Add a solution of potassium tert-butoxide in isopropanol.
 - Pressurize the reactor with hydrogen gas (e.g., 10 atm).
 - Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
 - After the reaction is complete, carefully vent the hydrogen gas.
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

3. Synthesis via Biocatalytic Reduction

This method utilizes enzymes for the reduction of the corresponding ketone.

- Materials: 3-methoxyacetophenone, baker's yeast (*Saccharomyces cerevisiae*) or a specific ketoreductase, glucose, water, buffer solution (e.g., phosphate buffer), organic solvent for extraction (e.g., ethyl acetate).
- Procedure:
 - Prepare a suspension of baker's yeast in a buffered aqueous solution containing glucose.
 - Add 3-methoxyacetophenone to the yeast suspension.
 - Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for a specified period (e.g., 24-48 hours).
 - Monitor the reaction progress using TLC or GC.
 - After completion, centrifuge the mixture to remove the yeast cells.
 - Extract the supernatant with an organic solvent.
 - Dry the organic extract, filter, and concentrate to obtain the crude product.

Purification by Column Chromatography

The crude 1-(3-methoxyphenyl)ethanol obtained from any of the synthesis methods can be purified using column chromatography.

- Materials: Crude 1-(3-methoxyphenyl)ethanol, silica gel (60-120 mesh), eluent (e.g., a mixture of hexane and ethyl acetate), chromatography column, collection tubes.
- Procedure:
 - Prepare the column by packing silica gel in the chosen eluent system.

- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with the solvent system, collecting fractions in separate tubes.
- Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-methoxyphenyl)ethanol.

In Vitro Cytotoxicity Assessment using MTT Assay

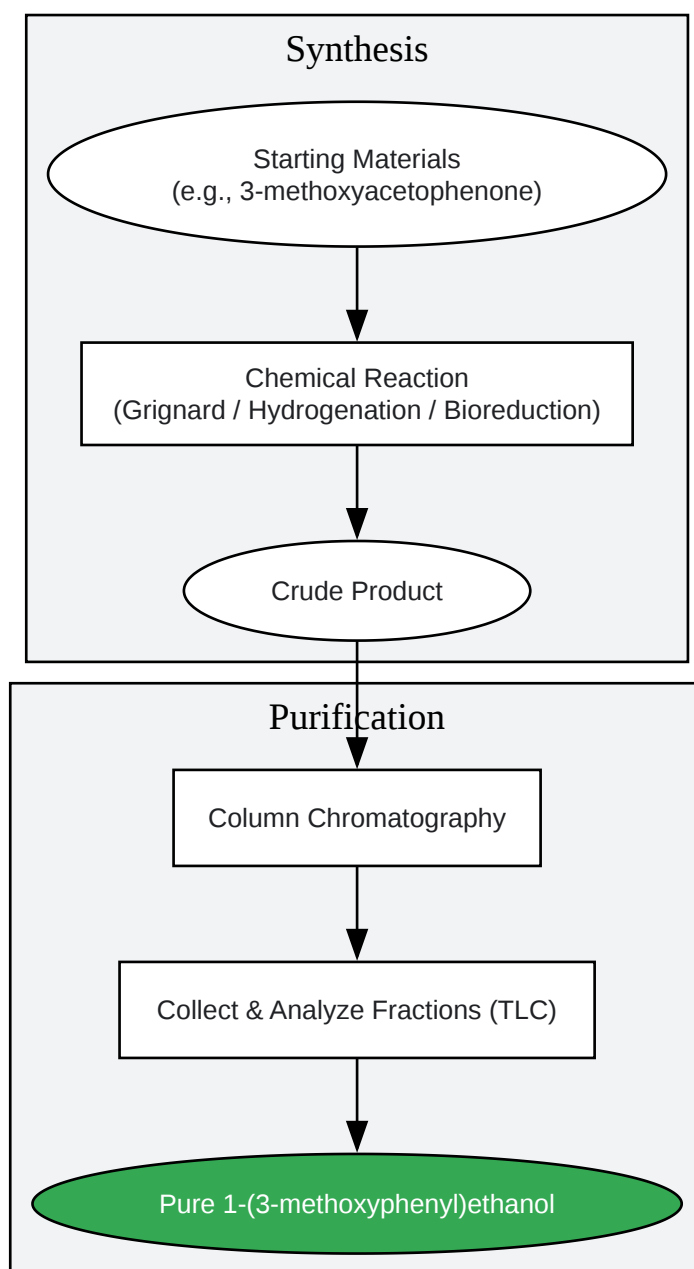
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

- Materials: Human cell line (e.g., HEK293 or HepG2), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 1-(3-methoxyphenyl)ethanol, MTT reagent, DMSO, microplate reader.
- Procedure:
 - Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
 - Prepare serial dilutions of 1-(3-methoxyphenyl)ethanol in the cell culture medium.
 - After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
 - Incubate the plate for 24-72 hours.
 - After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

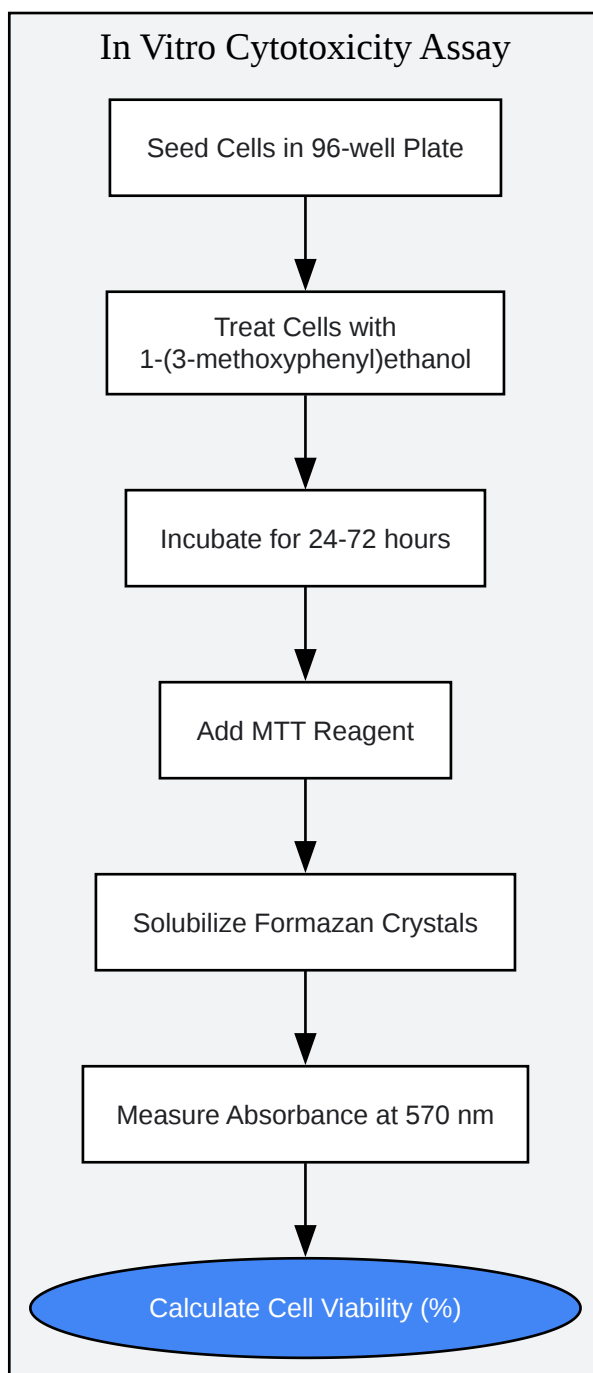
Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Workflow for the synthesis and purification of 1-(3-methoxyphenyl)ethanol.



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Workflow for in vitro cytotoxicity testing using the MTT assay.

Quantitative Data

While extensive quantitative data on the efficacy and pharmacokinetics of 1-(3-methoxyphenyl)ethanol itself is not readily available in the public domain, its GHS classification as "Acute toxicity, Oral (Category 4)" indicates a potential for harm if ingested.[3] Specific LD50 values are not consistently reported. The pharmacokinetic profile of structurally related compounds like benzyl alcohol involves rapid oxidation to benzoic acid, followed by conjugation and excretion.[6] However, direct extrapolation of these parameters to 1-(3-methoxyphenyl)ethanol should be done with caution and further experimental validation is required.

Conclusion

1-(3-methoxyphenyl)ethanol is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis can be achieved through various methods, each offering distinct advantages in terms of yield, stereoselectivity, and environmental impact. The in-depth understanding of the signaling pathways of its derivatives, such as rivastigmine and lusutrombopag, underscores the importance of this molecule in the design of new therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound. Further research is warranted to fully characterize its toxicological and pharmacokinetic profiles.

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